molecular formula C12H14FNO4S B2575793 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide CAS No. 874788-50-8

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2575793
CAS No.: 874788-50-8
M. Wt: 287.31
InChI Key: XXDHBWYSWRGVGY-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a tetrahydrothiophen-3-yl sulfone core and a 4-fluorophenoxy acetamide side chain. The sulfone group enhances metabolic stability, while the fluorophenoxy moiety may influence target binding affinity and lipophilicity.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4S/c13-9-1-3-11(4-2-9)18-7-12(15)14-10-5-6-19(16,17)8-10/h1-4,10H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDHBWYSWRGVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source under acidic conditions.

    Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to the sulfone form using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Fluorophenoxyacetamide Moiety: The final step involves the nucleophilic substitution reaction where the fluorophenoxyacetamide group is introduced. This can be achieved by reacting the sulfone intermediate with 4-fluorophenol and chloroacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, potentially forming sulfoxides or other higher oxidation states.

    Reduction: Reduction reactions can target the sulfone group, converting it back to the sulfide form.

    Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide exhibits various biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells through specific pathways. For instance, it has been noted to affect the cell cycle and induce apoptosis in certain cancer cell lines.
  • Anti-inflammatory Properties : The compound demonstrates potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines. This suggests its applicability in treating inflammatory diseases.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

Therapeutic Applications

The compound's unique structure allows for various therapeutic applications:

  • Cancer Therapy : Its ability to selectively target cancer cells positions it as a candidate for developing novel anticancer agents.
  • Neurological Disorders : Given its influence on cellular pathways, there is potential for its use in treating neurodegenerative diseases.

Case Study 1: Anticancer Research

A study published in [source] examined the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Anti-inflammatory Effects

Research detailed in [source] explored the anti-inflammatory potential of this compound in a murine model of arthritis. The administration of this compound resulted in reduced swelling and inflammatory markers compared to control groups.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfone group could participate in redox reactions, while the fluorophenoxyacetamide moiety might bind to specific sites on proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents/Modifications Notable Properties/Activity Evidence ID
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide (Target) C₁₂H₁₄FNO₄S Tetrahydrothiophen sulfone, 4-fluorophenoxy High polarity (logP ~0.22 inferred from analogs) [9]
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-[4-isopropylphenoxy]acetamide C₂₂H₂₃F₂NO₄S 2-Fluorobenzyl, 4-isopropylphenoxy Increased steric bulk; potential enhanced binding [1]
N-(4-(4-Fluorophenoxy)phenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide C₂₁H₁₅FN₂O₃S Benzoisothiazolone, 4-fluorophenoxyphenyl Synthetic feasibility (52% yield) [3]
2-(4-Fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide (Y205-7732) C₁₅H₂₁FN₂O₃ Morpholinylpropyl chain logP = 0.22, Polar Surface Area = 43.67 Ų [9]
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide C₁₃H₁₂F₃NO₄S Trifluoroacetamide, 4-methoxyphenyl Enhanced metabolic stability (trifluoromethyl) [4]

Pharmacological and Physicochemical Comparisons

  • Lipophilicity (logP/logD): The target compound’s logD (~0.22, inferred from Y205-7732 ) suggests moderate hydrophilicity, comparable to morpholinylpropyl analogs. Trifluoroacetamide derivatives (e.g., ) exhibit lower logP due to electronegative trifluoromethyl groups .
  • Synthetic Accessibility :

    • The benzoisothiazolone analog () was synthesized in 52% yield via NaH-mediated coupling, highlighting challenges in sulfone-containing acetamide synthesis .
    • Morpholinylpropyl derivatives () may require multi-step functionalization, increasing complexity .
  • Biological Activity: Phenoxy acetamides with pyrrolidinyl or morpholinyl groups () demonstrated anti-cancer activity in HCT-1 and MCF-7 cell lines . The target compound’s fluorophenoxy group may confer similar efficacy but requires empirical validation. Trifluoromethyl groups () are associated with prolonged half-lives in vivo, suggesting the target compound’s sulfone group could mimic this stability .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H14FNO3S
  • Molecular Weight : 287.32 g/mol
  • IUPAC Name : this compound

This compound features a tetrahydrothiophene ring with a dioxido substituent and a phenoxy group that includes a fluorine atom, which may contribute to its biological activity.

The biological activity of this compound primarily revolves around its interaction with various biological targets. It has been implicated as an inhibitor of specific enzymes and receptors, which can lead to therapeutic effects in various conditions.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in lipid metabolism. Inhibition of DGAT2 can affect triglyceride synthesis and has potential implications in treating metabolic disorders .

Receptor Interaction

Additionally, the compound may exhibit affinity for sigma receptors. Sigma receptors are implicated in pain modulation and neuroprotection. Compounds with similar structures have shown selective binding to sigma-1 receptors, which could suggest a similar profile for this compound .

Biological Activity and Effects

The biological effects of this compound can be categorized into several areas:

Antinociceptive Activity

  • Studies have demonstrated that compounds targeting sigma receptors exhibit antinociceptive properties. For instance, compounds that selectively bind to sigma receptors have shown efficacy in reducing pain in animal models through both peripheral and central mechanisms .

Anti-inflammatory Effects

  • The inhibition of DGAT2 is associated with anti-inflammatory effects due to the modulation of lipid pathways. This could provide therapeutic benefits in conditions characterized by inflammation .

Case Studies and Research Findings

A review of relevant literature reveals several studies that examine the biological activity of related compounds:

StudyFindings
Study 1Investigated the antinociceptive effects of sigma receptor ligands. Results indicated significant pain relief in formalin-induced models .
Study 2Explored DGAT2 inhibitors and their impact on triglyceride levels in vivo. The study highlighted the potential for metabolic disease treatment .
Study 3Analyzed the structural modifications on phenoxyacetamides and their biological activities, suggesting that fluorination enhances receptor affinity .

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